3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
The compound 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic chromene derivative featuring a 4-methoxyphenoxy substituent at position 3 and a morpholine-4-carboxylate ester at position 7 of the chromen-4-one scaffold. Chromene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects .
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-25-14-2-4-15(5-3-14)28-19-13-27-18-12-16(6-7-17(18)20(19)23)29-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCCDRLTGTVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the chromenone core.
Attachment of the Morpholine Carboxylate: The final step involves the esterification of the chromenone derivative with morpholine-4-carboxylic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: Reduction of the chromenone core can yield dihydrochromenone derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group and morpholine carboxylate moiety can enhance the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of kinases, modulation of oxidative stress pathways, and interference with DNA replication in cancer cells.
Comparison with Similar Compounds
Table 1: Molecular and Physicochemical Properties of Analogues
*Inferred from (positional isomer).
†Calculated based on .
‡Estimated from substituent contributions.
Substituent Position and Electronic Effects
- Para vs. Ortho Methoxyphenoxy Groups: The target compound (4-methoxyphenoxy) exhibits a para-substituted methoxy group, enabling resonance stabilization and enhanced symmetry compared to its ortho-substituted isomer (2-methoxyphenoxy; ). The para position may improve planarity and π-π stacking interactions in biological targets .
Functional Group Modifications
- Morpholine Carboxylate vs. Naphthoate Ester :
- Halogen and Electron-Withdrawing Substituents :
- The 4-chlorophenyl and trifluoromethyl groups in enhance lipophilicity (XLogP3 = 4.1) and electron-withdrawing effects, which could improve target binding but reduce aqueous solubility .
Biological Activity
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound featuring a chromenone structure, which integrates a morpholine carboxylate moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. Its unique chemical structure, characterized by a chromenone core and various functional groups, influences its interactions with biological targets.
The compound's molecular formula is , with a molecular weight of approximately 397.38 g/mol. The presence of the morpholine ring enhances solubility and may influence biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19NO7 |
| Molecular Weight | 397.38 g/mol |
Preliminary studies indicate that this compound exhibits significant biological activity, particularly through its interaction with various enzymes and receptors. The chromenone structure is known for its ability to modulate enzyme activity, potentially leading to antitumor effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific cancer cell lines, suggesting its role as an anticancer agent.
- Binding Affinity : Molecular docking studies have revealed strong binding affinities to specific protein targets, indicating that the compound may act by modulating enzyme activity through competitive inhibition.
In Vitro Assays
In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines such as MCF-7.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Moderate cytotoxicity |
| Hek293 | 20.5 | Moderate cytotoxicity |
Docking Studies
Docking studies have illustrated that the compound effectively interacts with key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX). These interactions are likely responsible for the observed biological activities.
Case Studies
- Antitumor Activity : A study highlighted the compound's ability to inhibit growth in MCF-7 breast cancer cells, with an IC50 value indicating moderate effectiveness.
- Enzyme Interaction : Research has shown that the compound can inhibit COX-2 and LOX enzymes, which are crucial in inflammatory pathways related to cancer progression.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | Methoxy group at a different position | Different reactivity due to substitution pattern |
| 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate | Trifluoromethyl group instead of methyl | Enhanced electronic properties affecting reactivity |
| 3-(3-hydroxyphenyl)-4-oxo-4H-chromen-7-yloxyacetic acid | Hydroxy group instead of methoxy | Different solubility and potential biological activity |
Q & A
Q. What are the key structural features and physicochemical properties of this compound?
The compound contains a chromenone core (benzene fused with a pyrone ring), a 4-methoxyphenoxy substituent, and a morpholine carboxylate group. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 341.38 g/mol | |
| SMILES | COC1=CC=C(C=C1)OC2=C(C(=O)C=C2)C(=O)N(C3CCNCC3)C(=O)O | |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | |
| Stability | Stable under standard lab conditions (room temperature, inert atmosphere) | |
| Structural analysis via NMR and mass spectrometry is critical for confirming purity and regiochemistry of substituents . |
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1: Coupling of 4-methoxyphenol with a chromenone precursor via nucleophilic aromatic substitution.
- Step 2: Esterification with morpholine-4-carbonyl chloride under basic conditions. Optimization strategies:
- Use of catalysts (e.g., DMAP) to enhance reaction efficiency.
- Temperature control (e.g., 0–5°C during esterification to minimize side reactions).
- Purification via column chromatography or recrystallization for ≥95% purity .
Q. What preliminary biological activities have been observed?
Preliminary in vitro studies suggest:
- Enzyme inhibition: Potential interaction with kinases or phosphatases due to the morpholine carboxylate group, which mimics ATP-binding motifs .
- Anticancer activity: Moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ ~10–50 µM), though mechanisms remain uncharacterized . Further validation via dose-response assays and target identification (e.g., proteomics) is required.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact bioactivity?
Comparative studies with analogs reveal:
- Methoxy position: The 4-methoxyphenoxy group () enhances solubility and target affinity compared to 3-methoxyphenoxy derivatives ().
- Morpholine vs. benzodioxole: Replacement with benzodioxole () alters metabolic stability but reduces kinase inhibition potency. Methodological approach:
- Synthesize analogs via combinatorial chemistry.
- Use molecular docking to predict binding interactions (e.g., with PI3K or EGFR kinases).
- Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can contradictory data on enzyme modulation be resolved?
hypothesizes kinase inhibition, while reports undefined enzyme interactions. To resolve:
- Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify specific targets.
- Use knockout cell lines to confirm on-target effects.
- Analyze dose-dependent enzyme activity (e.g., spectrophotometric assays for ATPase activity) .
Q. What strategies improve compound stability in biological systems?
Challenges include hydrolysis of the ester bond (morpholine carboxylate) and oxidative degradation. Solutions:
- Prodrug design: Replace ester with amide linkages for enhanced metabolic stability.
- Formulation: Use liposomal encapsulation or PEGylation to prolong half-life in vivo.
- Accelerated stability testing: Monitor degradation under varied pH, temperature, and light conditions (ICH Q1A guidelines) .
Q. How can researchers address the lack of in vivo pharmacokinetic data?
- Conduct ADME studies in rodent models:
- Pharmacokinetics: Measure plasma concentration-time profiles (LC-MS/MS).
- Tissue distribution: Use radiolabeled compound (e.g., ¹⁴C) for biodistribution analysis.
- Evaluate hepatotoxicity via liver enzyme assays (ALT/AST) and histopathology .
Data Contradictions and Limitations
- Substituent effects: Discrepancies exist between 4-methoxyphenoxy () and 3-methoxyphenoxy () derivatives. Rigorous SAR studies are needed.
- Mechanistic ambiguity: Preliminary activity data lack molecular target validation.
- Industrial methods: While mentions optimized production, academic researchers must adapt protocols for small-scale synthesis .
Key Recommendations for Researchers:
- Prioritize target deconvolution via chemoproteomics.
- Explore cocrystallization with putative targets (e.g., kinases) for structural insights.
- Collaborate with computational chemists to design analogs with improved drug-likeness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
